4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products it forms under different conditions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this category.Scientific Research Applications
Genotoxicity and Carcinogenic Properties
- Clastogenicity and Mutagenicity : 4-Nitroquinoline 1-oxide (4NQO) serves as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties. It is transformed into active metabolites that interact with DNA, causing mutations and chromosomal damage. This has been observed across different cell lines, including human lymphoblastoid and mouse lymphoma cells, highlighting the compound's effectiveness as a mutagen more than a clastogen. The suitability of 4NQO as a positive control varies across assays, necessitating individual evaluation (Brüsehafer et al., 2015).
Antitumor Potential
- Antitumor Agents : Phenyl-substituted derivatives of quinolines, which include structural analogs to 4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one, have been synthesized and evaluated for antitumor activity. The research suggests that specific substitutions on the phenyl ring can modulate DNA binding and intercalation, influencing the compound's efficacy in solid tumor models (Atwell et al., 1989).
Fluorescence and Molecular Probing
- Fluorescence Properties : The fluorescence properties of certain nitrophenyl-substituted quinolinones have been studied for their potential application as molecular fluorescent probes. These compounds, with variations in the amino group substitutions, offer promising characteristics for labeling biomolecules, indicating their utility in biochemical and medical research (Motyka et al., 2011).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It’s important to know how to safely handle and dispose of the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential improvements to the synthesis method, new reactions, or new uses for the compound.
properties
IUPAC Name |
4-(ethylamino)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-18-15-13-10-6-7-11-14(13)19(12-8-4-3-5-9-12)17(21)16(15)20(22)23/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLMBIZTULNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one |
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